2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
Description
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-phenoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H15N5O2S/c24-16(11-25-15-4-2-1-3-5-15)19-10-13-6-8-14(9-7-13)17-22-23-12-20-21-18(23)26-17/h1-9,12H,10-11H2,(H,19,24) |
InChI Key |
JKTHKGFKVDNRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route includes the bromination of bis(acetylphenoxy)acetamides using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides. These intermediates are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol in the presence of a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy and triazolo-thiadiazole moieties can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolo-thiadiazole ring.
Condensation Reactions: The acetamide linkage can be involved in condensation reactions with other functional groups.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Ethanol and Piperidine: Common solvents and catalysts for reflux reactions.
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: A key reagent for forming the triazolo-thiadiazole moiety.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
Structural Characteristics
The compound features a phenoxy group and a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety. The presence of these functional groups is significant as they are known to contribute to diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 365.41 g/mol .
Biological Activities
Research indicates that compounds containing triazole and thiadiazole rings exhibit a range of biological activities. Notably:
- Antimicrobial Properties : Derivatives of triazolo-thiadiazole have shown efficacy against various microbial strains.
- Anticancer Activity : Some related compounds have been evaluated for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical studies .
Case Studies and Research Findings
A series of studies have evaluated the biological activities of 2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide and its derivatives:
Mechanism of Action
The mechanism of action of 2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves dual inhibition of PARP-1 and EGFR enzymes. This dual inhibition leads to the induction of apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax, caspase-3, caspase-8, caspase-9) and downregulating anti-apoptotic genes (e.g., Bcl2) . The compound’s binding disposition inside the active sites of these enzymes has been confirmed through molecular docking studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features and Substituent Effects
The triazolothiadiazole scaffold is common among bioactive compounds, but substituents critically influence activity. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups : Dichloroacetamide in compound S (IC50 = 30 nM) increases electrophilicity, possibly enhancing kinase inhibition . The target compound’s acetamide may offer balanced hydrogen-bonding without excessive reactivity.
- Triazolothiadiazole Substitutions: Methyl or phenyl groups at the triazolothiadiazole 3-position (e.g., compound N) correlate with nanomolar CDK5/p25 inhibition, suggesting the target compound’s unsubstituted core may require optimization for kinase targeting .
Pharmacological Activity Trends
Anticancer Potential
Triazolothiadiazoles exhibit kinase inhibitory activity, as seen in CDK5/p25 inhibitors (IC50 = 30–42 nM) . The target compound’s benzyl-phenoxy group may redirect activity toward tubulin or DNA targets, akin to indole-fused derivatives showing anticancer effects via apoptosis induction .
Antimicrobial and Antioxidant Profiles
Compounds like 3-(α-naphthylmethylene)-6-aryl triazolothiadiazoles demonstrate broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) . Additionally, selenopheno-fused triazolothiadiazoles exhibit antioxidant activity (IC50 = 1.2–2.5 µM in DPPH assays), suggesting the acetamide-phenoxy moiety may contribute to radical scavenging .
Biological Activity
2-Phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structural features include a phenoxy group and a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound's reactivity is attributed to the functional groups present in its structure. The presence of triazole and thiadiazole rings suggests diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S |
| Molecular Weight | 344.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMF and DMSO |
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance:
- A study by Sun et al. (2020) evaluated various 1,3,4-thiadiazole derivatives against several cancer cell lines including HEPG2 and HeLa. It was found that certain derivatives displayed potent antiproliferative activity with EC50 values as low as 10.28 µg/mL against the HEPG2 cell line .
- Another study highlighted the importance of substituents on the triazole ring for enhancing cytotoxicity against cancer cells. Compounds with specific substituents showed IC50 values indicating strong inhibitory effects on cell proliferation .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens:
- A recent investigation into [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives revealed moderate to good antibacterial activities against Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored:
- Studies have shown that derivatives of this compound can inhibit urease enzyme activity effectively. This property is crucial for developing treatments for conditions like kidney stones .
Case Study: Synthesis and Evaluation
In a study focused on synthesizing new derivatives based on the triazolo-thiadiazole framework:
- Synthesis Methodology : The synthesis began with the formation of a triazole derivative followed by its reaction with a phenoxy-acetamide precursor.
- Biological Evaluation : The synthesized compounds were evaluated for their biological activity using various in vitro assays against cancer cell lines and microbial strains.
Findings Summary
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
| Compound | Activity Type | Cell Line/Organism | EC50/IC50 Value |
|---|---|---|---|
| 6-(p-fluorobenzyl)-[1,2,4]triazolo... | Anticancer | HEPG2 | 10.28 µg/mL |
| N-(phenyl)-[1-(5-methyl-[1H]-pyrazol)] | Anti-inflammatory | Not specified | Not specified |
| 5-(furan-2-yl)-[1,2,4]triazolo... | Antimicrobial | E. coli | Moderate activity |
Q & A
Q. What are the standard synthetic protocols for preparing 2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key steps include:
- Cyclocondensation : Reacting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-bromoacetophenone derivatives in dry DMF under reflux, catalyzed by K₂CO₃ or p-TsOH .
- Acetamide coupling : Introducing the phenoxyacetamide moiety via nucleophilic substitution or amidation, often using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purification : Column chromatography (silica gel, eluent CHCl₃:acetone 3:1) and recrystallization (ethanol or acetic acid) .
Critical parameters include temperature control (70–100°C), solvent selection (DMF, ethanol), and reaction time (12–24 hours) to achieve yields >70% .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic protons, triazole/thiadiazole ring protons, and acetamide carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or FAB-MS to confirm molecular ion peaks (e.g., m/z 342.8 for C₁₆H₁₁ClN₄OS derivatives) .
- Infrared Spectroscopy (IR) : Peaks at 1666 cm⁻¹ (C=O stretch) and 1256 cm⁻¹ (C-N stretch) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using chloroform:acetone (3:1) .
Q. What preliminary biological activities are associated with this compound?
The triazolo-thiadiazole scaffold is linked to antiproliferative, antimicrobial, and enzyme-inhibitory activities. For example:
- Anticancer potential : Analogues like 3-heptadecyl-6-phenyl derivatives inhibit breast cancer cell lines (IC₅₀ ~10–20 µM) .
- Antimicrobial activity : Structural analogs show MIC values of 8–32 µg/mL against Gram-positive bacteria .
Initial screening should use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Catalyst screening : Replace K₂CO₃ with heteropolyacids (e.g., H₃PW₁₂O₄₀) to enhance cyclocondensation efficiency .
- Solvent optimization : Use ionic liquids (e.g., [BMIM]BF₄) to improve reaction kinetics and reduce side products .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30–60 minutes while maintaining >80% yield .
- Process analytical technology (PAT) : Implement inline FTIR or HPLC to monitor intermediates in real time .
Q. How do structural modifications influence bioactivity?
A SAR study comparing derivatives reveals:
| Substituent | Activity (IC₅₀, µM) | Key Finding |
|---|---|---|
| 2-Fluorophenyl (R₁) | 12.5 ± 1.2 | Enhanced DNA intercalation |
| Phenoxymethyl (R₂) | 18.9 ± 2.1 | Improved solubility but reduced potency |
| Adamantyl (R₃) | 9.8 ± 0.8 | Increased lipophilicity and cell uptake |
The 2-fluorophenyl group enhances π-π stacking with target proteins, while adamantyl improves membrane permeability .
Q. How to resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM for similar analogs) may arise from:
Q. What computational methods support mechanistic studies?
- Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR, PDB ID: 1M17). The triazole ring forms H-bonds with Lys721, while the phenoxy group occupies hydrophobic pockets .
- MD simulations : Analyze stability of ligand-protein complexes (50 ns trajectories, AMBER force field) .
- QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity .
Q. How to design derivatives for improved pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from ~4.5 to 2.5, enhancing aqueous solubility .
- Metabolic stability : Replace labile esters with amides to resist CYP450 oxidation .
- Prodrug strategies : Incorporate enzymatically cleavable linkers (e.g., peptide bonds) for targeted release .
Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity data for triazolo-thiadiazoles?
Possible factors include:
- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. MCF-7 (ER+) may exhibit differential sensitivity .
- Redox interference : Thiadiazole moieties may react with MTT assay reagents, producing false positives. Validate with alternative assays (e.g., ATP-based luminescence) .
- Batch variability : Reproduce results using compounds from independent syntheses .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Purity | Key Reference |
|---|---|---|---|---|
| Conventional cyclocondensation | 65–75% | 24 h | >90% | |
| Microwave-assisted | 80–85% | 1 h | >95% | |
| Ionic liquid-mediated | 78% | 6 h | >92% |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.55 (s, ArH), δ 4.57 (s, CH₂O) | Aromatic protons, ether linkage |
| ¹³C NMR | δ 167.2 (C=O), δ 152.1 (triazole C) | Acetamide carbonyl, triazole ring |
| IR | 1666 cm⁻¹ (C=O), 1256 cm⁻¹ (C-N) | Amide bond, triazole-thiadiazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
